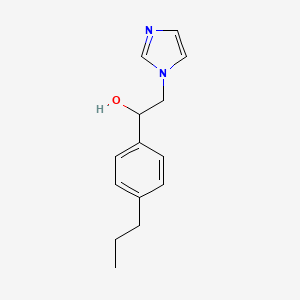

2-(1H-imidazol-1-yl)-1-(4-propylphenyl)ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

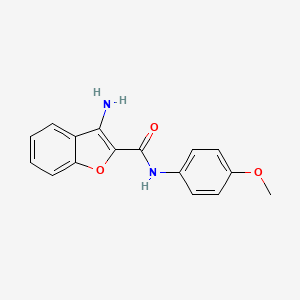

2-(1H-imidazol-1-yl)-1-(4-propylphenyl)ethan-1-ol, also known as PPE-4-Im, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the family of imidazole compounds and has a unique chemical structure that makes it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

Carbon Steel Corrosion Inhibition

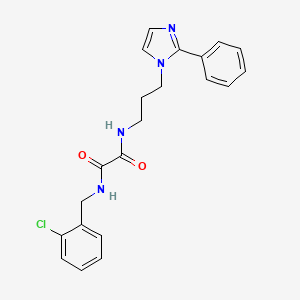

Imidazole derivatives, including 2-(1H-imidazol-1-yl)-1-phenylethan-1-one (a closely related compound), have been studied for their application in the corrosion inhibition of carbon steel in acidic mediums. Research demonstrates that these molecules significantly enhance corrosion inhibition efficiency through interactions at the molecular level. The study provided insights into the effectiveness of these derivatives through both experimental and molecular modelling approaches, highlighting the potential of imidazole-based molecules in protective coatings for steel structures (Costa et al., 2021).

Metal-Organic Frameworks (MOFs) Construction

Imidazole derivatives play a crucial role in the construction of Metal–Organic Frameworks (MOFs), serving as flexible bis(imidazole) ligands. These compounds have been utilized in synthesizing novel complexes with varied structures. The study showcases the versatility of imidazole derivatives in forming complex MOF structures with potential applications in gas storage, catalysis, and separation technologies (Sun et al., 2010).

Synthesis of Protic Hydroxylic Ionic Liquids

Research into imidazole derivatives includes the synthesis of protic hydroxylic ionic liquids with two types of nitrogenous centers, showcasing their potential in various industrial applications. These substances exhibit unique properties such as low glass transition temperatures and high conductivity, making them suitable for applications in electrolytes and green solvents (Shevchenko et al., 2017).

N-Heterocyclic Carbenes in Catalysis

The role of imidazole-derived N-heterocyclic carbenes in catalysis, particularly in transesterification and acylation reactions, demonstrates their utility in organic synthesis. These compounds facilitate the efficient conversion of esters and alcohols at low catalyst loadings and room temperature, underscoring their significance in pharmaceutical and material science (Grasa et al., 2002).

Corrosion Inhibition Efficiency

Further research into imidazole derivatives highlights their efficiency as corrosion inhibitors, with specific focus on the impact of functional groups on their performance. Studies reveal that the presence of hydroxyl, amino, and methoxy groups significantly influences the corrosion inhibition capabilities of these compounds, offering insights into the design of more effective corrosion inhibitors (Prashanth et al., 2021).

Propiedades

IUPAC Name |

2-imidazol-1-yl-1-(4-propylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-2-3-12-4-6-13(7-5-12)14(17)10-16-9-8-15-11-16/h4-9,11,14,17H,2-3,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMMRMXIJVRSQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(CN2C=CN=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-3-{[(4-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)

![(2E)-2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2757927.png)

![N-(1-Benzyl-3-methylpyrazolo[3,4-b]pyridin-5-yl)-2-chloropropanamide](/img/structure/B2757932.png)

![1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2757938.png)

![2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2757941.png)

![N-[2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide](/img/structure/B2757945.png)